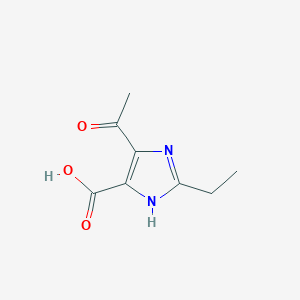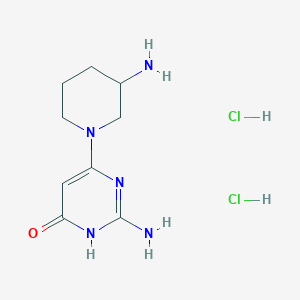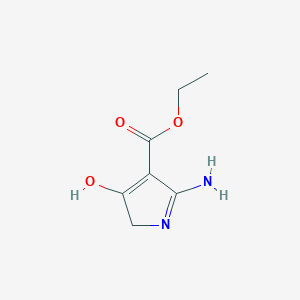
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
Descripción general
Descripción
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the 5-position, an ethyl group at the 2-position, and a carboxylic acid group at the 4-position of the imidazole ring.
Mecanismo De Acción
Target of Action
Imidazole compounds are known to interact with a variety of biological targets. They are key components in many functional molecules used in a variety of everyday applications . .
Mode of Action
Imidazole rings are susceptible to both electrophilic and nucleophilic attacks due to their amphoteric nature This allows them to interact with a variety of biological targets
Biochemical Pathways
Imidazole compounds can affect a variety of biochemical pathways due to their broad range of chemical and biological properties
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability. Imidazole compounds are generally highly soluble in water and other polar solvents , which can influence their ADME properties
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Imidazole compounds have been reported to show a broad range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. Subsequent acetylation and carboxylation steps are carried out to introduce the acetyl and carboxylic acid groups, respectively.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of this compound derivatives with oxidized side chains.
Reduction: Formation of alcohol derivatives of the original compound.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparación Con Compuestos Similares
2-Ethyl-4-methylimidazole: Similar structure but with a methyl group instead of an acetyl group.
4-Acetyl-2-methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
5-Acetylimidazole: Lacks the ethyl group at the 2-position.
Uniqueness: 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid is unique due to the specific combination of functional groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-acetyl-2-ethyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-5-9-6(4(2)11)7(10-5)8(12)13/h3H2,1-2H3,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAOBFARBAOOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1414495.png)


![6,7-Dichloro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414498.png)

![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)




![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)
![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)
![N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B1414517.png)
